Cas no 1806882-25-6 (Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-hydroxypyridine-3-carboxylate)

Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-hydroxypyridine-3-carboxylate 化学的及び物理的性質
名前と識別子
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- Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-hydroxypyridine-3-carboxylate
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- インチ: 1S/C10H12F2N2O3/c1-2-17-10(16)7-5(4-13)3-6(8(11)12)14-9(7)15/h3,8H,2,4,13H2,1H3,(H,14,15)
- InChIKey: ZDXYTDGPUALURV-UHFFFAOYSA-N
- SMILES: FC(C1=CC(CN)=C(C(=O)OCC)C(N1)=O)F
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 6
- 重原子数量: 17
- 回転可能化学結合数: 5
- 複雑さ: 402
- XLogP3: -0.3
- トポロジー分子極性表面積: 81.4
Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-hydroxypyridine-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029026139-1g |
Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-hydroxypyridine-3-carboxylate |
1806882-25-6 | 95% | 1g |
$2,952.90 | 2022-03-31 | |
Alichem | A029026139-500mg |
Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-hydroxypyridine-3-carboxylate |
1806882-25-6 | 95% | 500mg |
$1,617.60 | 2022-03-31 | |
Alichem | A029026139-250mg |
Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-hydroxypyridine-3-carboxylate |
1806882-25-6 | 95% | 250mg |
$970.20 | 2022-03-31 |
Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-hydroxypyridine-3-carboxylate 関連文献
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1. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-hydroxypyridine-3-carboxylateに関する追加情報
Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-hydroxypyridine-3-carboxylate (CAS No. 1806882-25-6): A Multifaceted Compound in Modern Pharmaceutical Research
Ethyl 4-(aminomethyl)-6-(
The aminomethyl substituent at the 4-position of the pyridine ring introduces a nucleophilic site that can participate in various chemical reactions, such as condensation or coupling reactions, facilitating the construction of larger molecular frameworks. Concurrently, the presence of a
In recent years, there has been a surge in research focusing on small molecules that can modulate biological processes by interacting with specific targets. Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-hydroxypyridine-3-carboxylate has been explored in several contexts, particularly in the development of novel therapeutic agents. Its pyridine scaffold is a common motif in many bioactive compounds, and modifications to this core structure can lead to significant changes in pharmacological properties.
One of the most promising areas of research involving Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-hydroxypyridine-3-carboxylate is its potential as an intermediate in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are often implicated in various diseases, including cancer. By designing molecules that can selectively inhibit specific kinases, researchers aim to develop treatments that can disrupt aberrant signaling cascades without affecting normal cellular processes. The combination of an aminomethyl group and a
Furthermore, the hydroxypyridine moiety present in Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-hydroxypyridine-3-carboxylate suggests potential applications in the development of antimicrobial agents. Hydroxypyridines have been shown to exhibit activity against a range of bacterial and fungal pathogens due to their ability to interact with essential cellular components. The additional functionalities introduced by the aminomethyl and
The carboxylate ester group at the 3-position of the pyridine ring offers another point of modification for drug development. Ester groups are commonly used in pharmaceuticals due to their stability and ease of hydrolysis, which can be exploited for controlled release mechanisms. By incorporating this group into Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-hydroxypyridine-3-carboxylate, researchers can explore novel drug delivery systems that could improve therapeutic efficacy.
In conclusion, Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-hydroxypyridine-3-carboxylate (CAS No. 1806882-25-6) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it an excellent candidate for synthesizing complex molecules aimed at modulating biological pathways associated with various diseases. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of next-generation therapeutics.
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